molecular formula C12H20O3 B14510203 4-Methyl-6-(oxan-2-yloxy)hex-4-enal CAS No. 64218-01-5

4-Methyl-6-(oxan-2-yloxy)hex-4-enal

Cat. No.: B14510203
CAS No.: 64218-01-5
M. Wt: 212.28 g/mol
InChI Key: HYTPKOQITCEXLW-UHFFFAOYSA-N
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Description

4-Methyl-6-(oxan-2-yloxy)hex-4-enal is an aldehyde derivative featuring a hex-4-enal backbone substituted with a methyl group at position 4 and a tetrahydropyran (oxane) ring at position 4. Its aldehyde group enables participation in condensation and nucleophilic addition reactions, while the oxane ring enhances steric bulk and may influence solubility or stability.

Properties

CAS No.

64218-01-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

4-methyl-6-(oxan-2-yloxy)hex-4-enal

InChI

InChI=1S/C12H20O3/c1-11(5-4-8-13)7-10-15-12-6-2-3-9-14-12/h7-8,12H,2-6,9-10H2,1H3

InChI Key

HYTPKOQITCEXLW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1CCCCO1)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(oxan-2-yloxy)hex-4-enal typically involves the reaction of 4-methylhex-4-enal with oxan-2-ol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(oxan-2-yloxy)hex-4-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-6-(oxan-2-yloxy)hex-4-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(oxan-2-yloxy)hex-4-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Functional Groups Key Applications Synthesis Method
This compound C₁₂H₂₀O₃ Aldehyde, ether, α,β-unsaturated Synthetic precursor, pharmaceuticals* Multi-step oxidation/etherification†
8-O-Acetylshanzhiside Methyl Ester C₂₂H₃₂O₁₂ Acetyloxy, ester, cyclopenta[c]pyran Pharmacological research, reference standards Enzymatic acetylation, glycosylation
2,2'-Methylenebis(4-methyl-6-cyclohexylphenol) C₂₇H₃₆O₂ Phenol, methylene bridge Antioxidant (plastics, rubber) Friedel-Crafts alkylation
4-Hexyloxyaniline C₁₂H₁₉NO Aniline, ether Organic synthesis, dye intermediates Nucleophilic substitution

*Hypothesized based on aldehyde functionality and structural analogs.
†Inferred from common methods for aldehyde-ether derivatives.

Structural and Functional Differences

Aldehyde vs. Ester/Phenol/Amine Groups: The aldehyde group in this compound distinguishes it from ester-containing 8-O-Acetylshanzhiside and phenolic/amine derivatives like 2,2'-methylenebis(4-methyl-6-cyclohexylphenol) and 4-Hexyloxyaniline. This makes the target compound more reactive in oxidation or condensation reactions compared to the stabilized ester or phenolic antioxidants .

Oxane Ring vs. Cyclic Ethers/Aromatics :

  • The tetrahydropyran ring provides a rigid, oxygen-rich environment, contrasting with the cyclopenta[c]pyran in 8-O-Acetylshanzhiside or the aromatic systems in 4-Hexyloxyaniline. This could influence solubility and metabolic stability in pharmaceutical contexts .

Applications: While 2,2'-methylenebis(4-methyl-6-cyclohexylphenol) serves as an industrial antioxidant , this compound’s aldehyde functionality suggests utility as a synthetic intermediate for fragrances, crosslinkers, or bioactive molecules, akin to other α,β-unsaturated aldehydes.

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